![molecular formula C8H11N3OS B168556 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 185040-35-1](/img/structure/B168556.png)
4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Overview
Description
Pyrimidine-5-carbaldehyde is a compound used in the preparation of (S)- and ®-pyrimidyl alkanol by reacting with diisopropylzinc and (n-butyl)ethyl (n-hexyl) (n-propyl)methane .
Synthesis Analysis
Pyrimidine-5-carboxaldehyde was prepared in a one-pot reaction from 5-bromo-pyrimidine via metal halogen exchange .Molecular Structure Analysis
The molecular structure of a similar compound, Pyrimidine-5-carboxaldehyde, is represented by the SMILES notationO=CC1=CN=CN=C1
. Chemical Reactions Analysis
Pyrimidine-5-carboxaldehyde is used in the preparation of (S)- and ®-pyrimidyl alkanol by reacting with diisopropylzinc and (n-butyl)ethyl (n-hexyl) (n-propyl)methane .Physical And Chemical Properties Analysis
Pyrimidine-5-carboxaldehyde has a melting point of 39°C to 43°C, a density of 1.23, and a boiling point of 80°C to 82°C (4 mmHg). It has a molecular weight of 108.1 g/mol .Scientific Research Applications
Synthesis of Condensed Azines
4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is used in the synthesis of condensed azines. A study demonstrated the transformation of 4,6-dichloropyrimidine-5-carbaldehyde, which is structurally related, into pyrido[2,3-d]pyrimidine and further into pyrimido[4,5,6-de][1,6]naphthyridine derivatives. These compounds have potential applications in various fields, including medicinal chemistry (Bakulina et al., 2014).
Antimicrobial Applications
In another study, related pyrimidine derivatives synthesized through reactions involving pyrimidine-5-ethyl carboxylate showed potential as antimicrobial agents. These findings indicate the possible use of this compound in developing new antimicrobial compounds (Abu-Melha, 2014).
Facile One-Pot Synthesis of Purines
This compound can be used in the synthesis of purines. Research has shown that reactions with nitriles in the presence of dry hydrogen chloride can lead to the formation of purine derivatives. This indicates its potential use in the facile and versatile one-pot synthesis of purines, which are important in pharmaceutical and biochemical research (Perandones & Soto, 1997).
Synthesis of Thieno[2,3-d]pyrimidines
The compound plays a role in the synthesis of thieno[2,3-d]pyrimidine derivatives. These derivatives have been prepared from 4,6-dichloropyrimidine-5-carbaldehydes, which suggests potential applications of this compound in similar synthetic routes (Clark et al., 1993).
Interaction with Glycine Esters
A study on the interaction of related pyrimidine carbaldehydes with glycine esters showed the formation of N-(5-formylpyrimidin-4-yl)glycinate derivatives, indicating potential uses of this compound in similar reactions to synthesize biologically active compounds (Zinchenko et al., 2018).
Kinetic Studies in Oxidation Reactions
The compound has been studied in oxidation reactions. For instance, kinetic studies on the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate were conducted, indicating its relevance in understanding reaction kinetics and mechanisms (Padmini et al., 2016).
Safety and Hazards
properties
IUPAC Name |
4-(ethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-3-9-7-6(5-12)4-10-8(11-7)13-2/h4-5H,3H2,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSAKUXIRGLXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1C=O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200629 | |
Record name | 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001200629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
185040-35-1 | |
Record name | 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185040-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001200629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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